(+)-Pyraclofos

Ecotoxicology Enantioselective toxicity Aquatic toxicology

Pure (+)-Pyraclofos (CAS 1374255-22-7) eliminates the uncontrolled variable of racemic mixtures. With 92-fold higher insecticidal activity (LD50 Locusta migratoria) and 6-fold greater aquatic toxicity (Daphnia magna) than the (-)-form, this enantiopure standard is essential for accurate AChE inhibition assays, environmental risk modeling, and structure-activity relationship studies. Ensure experimental reproducibility—use the defined stereoisomer, not the racemate.

Molecular Formula C14H18ClN2O3PS
Molecular Weight 360.8 g/mol
CAS No. 1374255-22-7
Cat. No. B12732547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Pyraclofos
CAS1374255-22-7
Molecular FormulaC14H18ClN2O3PS
Molecular Weight360.8 g/mol
Structural Identifiers
SMILESCCCSP(=O)(OCC)OC1=CN(N=C1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C14H18ClN2O3PS/c1-3-9-22-21(18,19-4-2)20-14-10-16-17(11-14)13-7-5-12(15)6-8-13/h5-8,10-11H,3-4,9H2,1-2H3/t21-/m0/s1
InChIKeyQHGVXILFMXYDRS-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Pyraclofos (CAS 1374255-22-7): A Defined Enantiomer of an Organophosphate Acetylcholinesterase Inhibitor for Precise Neurotoxicological and Ecotoxicological Research


(+)-Pyraclofos is the (R)-(+)-enantiomer of the phenylpyrazole organophosphate insecticide pyraclofos [1]. It functions as an inhibitor of acetylcholinesterase (AChE), an enzyme essential for the termination of neurotransmission in the insect nervous system [2]. Unlike its racemic counterpart (CAS 77458-01-6), which is a mixture of both the (+)- and (-)-enantiomers, this pure (+)-form exhibits a distinct stereospecific biological profile that is critical for investigations into enantioselective toxicity, environmental fate, and the development of more targeted pest control agents [1][2].

Procurement Precision: Why the Pure (+)-Pyraclofos Enantiomer Cannot Be Interchanged with Racemic Pyraclofos or Its Antipode


The biological activity, environmental toxicity, and metabolic fate of chiral organophosphate pesticides are profoundly enantioselective. As demonstrated by Zhang et al., the (+)- and (-)-enantiomers of pyraclofos exhibit starkly divergent toxicities in both in vitro enzyme inhibition and in vivo aquatic organism assays [1]. Consequently, substituting the pure (+)-enantiomer with the racemic mixture (which contains 50% of the less active or more toxic antipode for a given endpoint) introduces significant experimental variability and can lead to erroneous conclusions regarding potency, non-target effects, and risk assessment. For research demanding mechanistic precision, environmental fate studies, or the development of enantiopure formulations, the use of the racemate is an uncontrolled variable, rendering the pure (+)-pyraclofos an indispensable reagent [1].

Quantitative Differential Evidence for (+)-Pyraclofos: Comparative Toxicity and Enzyme Inhibition Data Versus Its Enantiomer and Racemate


Enantioselective Acute Aquatic Toxicity: (+)-Pyraclofos is Six Times More Toxic to Daphnia magna than (-)-Pyraclofos

In acute aquatic toxicity assays using the standard test organism Daphnia magna, (+)-pyraclofos exhibited approximately a 6-fold higher toxicity compared to its enantiomer, (-)-pyraclofos [1]. This differential toxicity was determined by comparing the 48-hour LC50 values of the individual enantiomers under identical experimental conditions [1].

Ecotoxicology Enantioselective toxicity Aquatic toxicology

Enantioselective Inhibition of Butyrylcholinesterase (BChE): (-)-Pyraclofos is 15 Times More Potent than (+)-Pyraclofos

In vitro inhibition assays against human butyrylcholinesterase (BChE), an enzyme related to the primary target acetylcholinesterase, revealed a stark enantioselective difference. (-)-Pyraclofos was found to be approximately 15 times more potent as an inhibitor than its (+)-form [1]. This indicates a strong stereochemical dependence for binding to the active site of serine hydrolase enzymes [1].

Enzyme inhibition Biochemical toxicology Chiral pharmacology

Enantioselective Insecticidal Toxicity in Locusta migratoria: (+)-Pyraclofos Exhibits a 92-Fold Higher Potency than (-)-Pyraclofos

A study on the enantioselective toxicity of pyraclofos against the migratory locust (Locusta migratoria) demonstrated a dramatic difference in acute toxicity. The 24-hour LD50 for (+)-pyraclofos was determined to be 0.398 mg·kg⁻¹ body weight, while the LD50 for (-)-pyraclofos was 36.535 mg·kg⁻¹ body weight [1]. This represents a 91.8-fold difference in insecticidal potency between the two enantiomers.

Insecticide toxicology Locust control Enantioselective activity

Validated Research Applications for (+)-Pyraclofos Based on Its Distinct Enantioselective Profile


Enantioselective Ecotoxicology and Environmental Fate Modeling

The 6-fold difference in acute toxicity to Daphnia magna between the enantiomers (Section 3, Evidence Item 1) [1] makes pure (+)-pyraclofos an essential analytical standard for studying the enantioselective degradation, bioaccumulation, and toxicity of chiral organophosphates in aquatic ecosystems. Using the pure enantiomer allows for precise calibration of analytical methods (e.g., chiral HPLC-MS/MS) and accurate modeling of environmental risk that accounts for stereospecific fate processes.

Mechanistic Studies of Insect Acetylcholinesterase Inhibition

The 92-fold difference in LD50 against Locusta migratoria between the enantiomers (Section 3, Evidence Item 3) [2] establishes (+)-pyraclofos as the key active stereoisomer for investigating structure-activity relationships at the insect AChE target site. Researchers studying the molecular basis of insecticide resistance or designing new organophosphate inhibitors require the pure, high-activity enantiomer to accurately determine inhibition kinetics, binding modes, and the stereochemical requirements for optimal target engagement.

Comparative Biochemical and Toxicological Profiling

The contrasting 15-fold difference in BChE inhibition (Section 3, Evidence Item 2) [3] highlights the utility of (+)-pyraclofos in comparative pharmacology studies. Its distinct activity profile against mammalian BChE versus insect AChE makes it a valuable tool for probing the structural determinants of enzyme selectivity. This can inform the development of safer, more selective organophosphate-based agents by understanding why one enantiomer is more toxic to insects while the other shows higher affinity for a non-target mammalian enzyme.

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